molecular formula C11H8F3N3O2S B215268 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole

4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole

Cat. No. B215268
M. Wt: 303.26 g/mol
InChI Key: RNESAZOMKXNVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole involves the inhibition of GSK-3β by binding to its ATP-binding site. This leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole have been extensively studied. It has been shown to have potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole in lab experiments include its potent inhibitory activity against GSK-3β, its ability to activate the Wnt/β-catenin signaling pathway, and its unique chemical properties. However, it also has some limitations, such as its toxicity and the need for careful handling due to its potential health hazards.

Future Directions

There are numerous future directions for the use of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole in scientific research. Some potential areas of research include the development of novel therapeutic agents for the treatment of cancer, diabetes, and Alzheimer's disease, the study of its anti-inflammatory and neuroprotective effects, and the investigation of its potential use as a tool in chemical biology research.
Conclusion
In conclusion, 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole is a chemical compound that has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent inhibitory activity against GSK-3β, which plays a critical role in various cellular processes. Its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease make it a promising compound for future research.

Synthesis Methods

The synthesis method for 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole involves the reaction of 1-methyl-5-mercaptoimidazole with 3-trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole has been extensively used in scientific research due to its unique chemical properties. It has been used as a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

1-methyl-4-nitro-5-[3-(trifluoromethyl)phenyl]sulfanylimidazole

InChI

InChI=1S/C11H8F3N3O2S/c1-16-6-15-9(17(18)19)10(16)20-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3

InChI Key

RNESAZOMKXNVCG-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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